molecular formula C20H23N7Na2O6 B8083144 CID 40114

CID 40114

Cat. No. B8083144
M. Wt: 503.4 g/mol
InChI Key: KKIWVYLOTHCGRV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 40114 is a useful research compound. Its molecular formula is C20H23N7Na2O6 and its molecular weight is 503.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 40114 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 40114 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization (CID) in Cell Biology : CID has been instrumental in studying various biological processes, especially in cell signaling networks, through reversible and spatiotemporal control of protein function in cells (Voss, Klewer, & Wu, 2015).

  • Application in Bioaerosol Detection : The use of Circular Intensity Differential Scattering (CIDS) for detecting helical structures of DNA molecules in biological systems, aiding in bioaerosol detection (Pan et al., 2021).

  • Gene Regulation via CID : Development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and gene editing, demonstrating the versatility of CID in genetic research (Ma et al., 2023).

  • Photocaged-Photocleavable Chemical Dimerizer : A novel chemical inducer of protein dimerization that can be rapidly turned on and off using light, providing enhanced control in studying cellular events (Aonbangkhen et al., 2018).

  • RNA Degradation in Gene Silencing : The role of Cid14 in RNA quality control and its implications in gene silencing, particularly in maintaining genomic integrity and heterochromatic gene silencing (Wang et al., 2007).

  • CID Techniques in Lipid and Small GTPase Studies : Insights into lipid second messengers and small GTPases through CID experiments, enhancing understanding of cellular signaling mechanisms (DeRose, Miyamoto, & Inoue, 2013).

  • CID in Water Use Efficiency and Productivity of Barley : Utilizing carbon isotope discrimination (CID) as a selection criterion for improving water use efficiency in barley breeding programs (Anyia et al., 2007).

  • High-energy Collision-induced Dissociation in Mass Spectrometry : Advancements in mass spectrometry techniques through CID, particularly in studying biomolecules (Belgacem et al., 2015).

properties

IUPAC Name

disodium;2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIWVYLOTHCGRV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 40114

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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